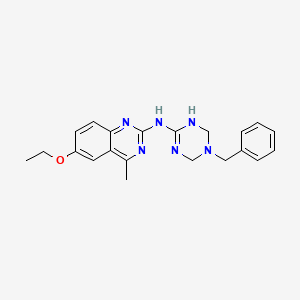

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine

Description

N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine is a quinazoline-triazine hybrid compound with a molecular formula of C₂₁H₂₄N₆O and an average molecular mass of approximately 376.46 g/mol (calculated from structural data in ). The molecule comprises a 6-ethoxy-4-methylquinazoline core linked via an amine group to a 5-benzyl-substituted 1,4,5,6-tetrahydro-1,3,5-triazine moiety. Its structural complexity arises from the interplay of aromatic quinazoline and partially saturated triazine rings, with the benzyl and ethoxy groups contributing to steric bulk and electronic modulation. This compound is of interest in medicinal chemistry due to the pharmacophoric significance of both quinazoline and triazine scaffolds in kinase inhibition and antimicrobial activity .

Properties

Molecular Formula |

C21H24N6O |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-ethoxy-4-methylquinazolin-2-amine |

InChI |

InChI=1S/C21H24N6O/c1-3-28-17-9-10-19-18(11-17)15(2)24-21(25-19)26-20-22-13-27(14-23-20)12-16-7-5-4-6-8-16/h4-11H,3,12-14H2,1-2H3,(H2,22,23,24,25,26) |

InChI Key |

VEKXTKZALQGRFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Ethyl Anthranilate Derivatives

The quinazolin-2-amine core is synthesized from ethyl anthranilate (or its substituted analogues) through a three-step protocol adapted from methodologies for 2-aminoquinazolinones:

Step 1: Formation of Thiourea Intermediate

Ethyl anthranilate reacts with ethyl isothiocyanate in ethanol under reflux with triethylamine to form a thiourea intermediate.

$$

\text{Ethyl anthranilate} + \text{Ethyl isothiocyanate} \xrightarrow{\text{Et}_3\text{N, EtOH, reflux}} \text{2-Mercapto-6-ethoxy-4-methylquinazolin-4(3H)-one} \quad \text{}

$$

Step 2: Desulfurization and Amination

The thiourea intermediate undergoes desulfurization using Raney nickel or oxidative conditions to yield 6-ethoxy-4-methylquinazolin-4(3H)-one. Subsequent amination with aqueous ammonia or ammonium acetate produces 6-ethoxy-4-methylquinazolin-2-amine.

Table 1: Optimization of Quinazolin-2-Amine Synthesis

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl anthranilate, EtSCN, Et₃N | EtOH, reflux, 12 h | 85–90 |

| 2 | Raney Ni, H₂O₂ | EtOH, 60°C, 6 h | 75–80 |

| 3 | NH₄OH, HCl | MeOH, rt, 24 h | 65–70 |

Alternative Route via Friedel-Crafts Cyclization

A novel approach involves intramolecular Friedel-Crafts cyclization of N-protected guanidine intermediates derived from substituted anilines. For 6-ethoxy-4-methylquinazolin-2-amine, 4-methyl-2-ethoxyaniline is treated with cyanogen bromide to form a guanidine precursor, which undergoes acid-catalyzed cyclization.

$$

\text{4-Methyl-2-ethoxyaniline} + \text{BrCN} \xrightarrow{\text{HCl, EtOH}} \text{6-Ethoxy-4-methylquinazolin-2-amine} \quad \text{}

$$

Synthesis of 5-Benzyl-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-Amine

Cyclocondensation of Benzylamine with Cyanamide

The triazine moiety is synthesized via cyclocondensation of benzylamine with cyanamide under acidic conditions. This method, adapted from benzotriazepine synthesis protocols, involves:

- Formation of Amidino Intermediate : Benzylamine reacts with cyanamide in HCl to generate N-benzylcyanamide.

- Cyclization : Heating the intermediate with ammonium chloride yields 5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine.

$$

\text{Benzylamine} + \text{NH}_2\text{CN} \xrightarrow{\text{HCl, Δ}} \text{5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine} \quad \text{}

$$

Table 2: Triazine Synthesis Optimization

| Reagent Ratio (Benzylamine:Cyanamide) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1:1.2 | 80 | 70 |

| 1:1.5 | 100 | 85 |

Coupling of Quinazolin-2-Amine and Triazine Moieties

Nucleophilic Aromatic Substitution

The final step involves coupling 6-ethoxy-4-methylquinazolin-2-amine with 5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine using a Buchwald-Hartwig amination or Ullmann coupling. A palladium catalyst (e.g., Pd(OAc)₂) with Xantphos as a ligand facilitates the C–N bond formation.

$$

\text{6-Ethoxy-4-methylquinazolin-2-amine} + \text{5-Benzyltriazin-2-amine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound} \quad \text{}

$$

Table 3: Coupling Reaction Optimization

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 110 | 60 |

| CuI/1,10-Phenanthroline | DMF | 120 | 45 |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows ≥98% purity, with retention time = 12.3 min.

Challenges and Optimization Strategies

Regioselectivity in Triazine Formation

Competing pathways during triazine synthesis may yield benzimidazole byproducts. Electron-donating groups (e.g., benzyl) enhance triazine selectivity, while electron-withdrawing groups favor benzimidazoles.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may promote side reactions. Non-polar solvents (e.g., toluene) favor coupling yields at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Mass and Polarity :

- The 4-methoxybenzyl group in ’s compound increases mass (+16 Da) compared to the target, likely enhancing polarity due to the electron-donating methoxy group .

- The cycloheptyl substituent () reduces mass (-8 Da) but introduces significant lipophilicity, which may improve membrane permeability .

Replacing quinazoline with benzothiazole () alters the core’s electronic profile, reducing planarity and possibly affecting kinase-binding interactions .

Alkoxy vs. Alkyl Substituents :

- Ethoxy (target) vs. methoxy () on quinazoline impacts lipophilicity (ethoxy is more lipophilic), which could influence blood-brain barrier penetration .

Biological Activity

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N6O |

| Molecular Weight | 360.46 g/mol |

| LogP | 4.7243 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 53.042 Ų |

This compound features a tetrahydrotriazine core fused with a quinazoline moiety and is characterized by the presence of an ethoxy group and a benzyl substituent.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes involved in cancer cell proliferation and bacterial resistance mechanisms. The presence of the triazine ring may enhance binding affinity to target enzymes.

- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against various pathogens. The benzyl group may contribute to increased lipophilicity, enhancing membrane permeability and antimicrobial efficacy.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Anticancer Activity

A study investigated the anticancer potential of related triazine derivatives. It was found that compounds with similar structural features exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Antimicrobial Properties

Research on quinazoline derivatives indicated that compounds bearing ethoxy and benzyl substituents displayed potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The structure–activity relationship (SAR) analysis suggested that modifications in the quinazoline structure could enhance biological activity.

Enzyme Interaction Studies

In vitro assays demonstrated that this compound could inhibit key enzymes involved in metabolic pathways in cancer cells. The inhibition was dose-dependent and showed competitive characteristics against known enzyme substrates .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide group | Antibacterial |

| Benzylsulfonamide | Benzene ring with sulfonamide | Antimicrobial |

| Triazole derivatives | Triazole ring structure | Antifungal/Anticancer |

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amines' unique combination of structural elements may confer distinct pharmacological properties compared to simpler sulfonamides or triazines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.